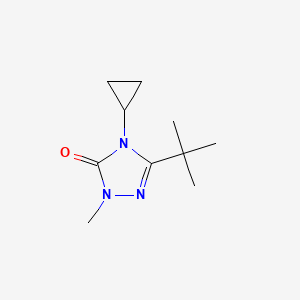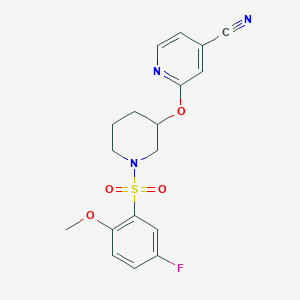![molecular formula C16H17NO2 B2836687 3-{[(2-Ethylphenyl)amino]methyl}benzoic acid CAS No. 1226109-81-4](/img/structure/B2836687.png)
3-{[(2-Ethylphenyl)amino]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-{[(2-Ethylphenyl)amino]methyl}benzoic acid” is a compound with the molecular formula C16H17NO2. It contains a total of 37 bonds; 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a carboxylic acid group, a secondary amine group, and a hydroxyl group. It also contains two six-membered aromatic rings .科学的研究の応用
α-Alkylation of β-aminobutanoates with lk-1.2-induction : This study by Seebach and Estermann (1987) presents methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives, which could be applicable in the development of pharmaceutical compounds (Seebach & Estermann, 1987).
Synthesis of New Ureido Sugars, Derivatives of 2-Amino-2-deoxy-D-glucose and Amino Acids : This research by Piekarska-Bartoszewicz and Tcmeriusz (1993) used amino acid methyl, ethyl, or benzyl esters in reactions to create new ureido sugars. These substances have potential applications in drug development and biochemistry (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives : Arvanitis et al. (1998) discuss the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids. This process is significant in synthesizing optically active compounds (Arvanitis et al., 1998).
Metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines : Schweinsberg et al. (1979) explored the metabolic pathways of certain methylamines, leading to derivatives of benzoic acids, which could offer insights into drug metabolism and toxicity studies (Schweinsberg et al., 1979).
A new family of four-ring bent-core nematic liquid crystals with a highly polar end-group : This study by Gude et al. (2013) discusses the synthesis of compounds derived from 2-methyl 3-amino benzoic acid for potential applications in the field of liquid crystals, significant for display technologies (Gude et al., 2013).
特性
IUPAC Name |
3-[(2-ethylanilino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-13-7-3-4-9-15(13)17-11-12-6-5-8-14(10-12)16(18)19/h3-10,17H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIIQYWFCKCCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
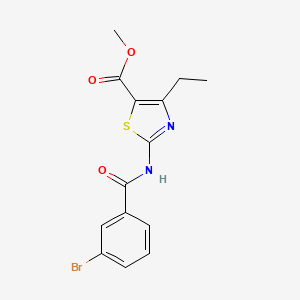
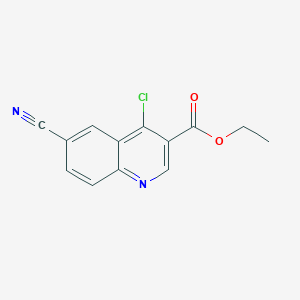

![2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2836609.png)

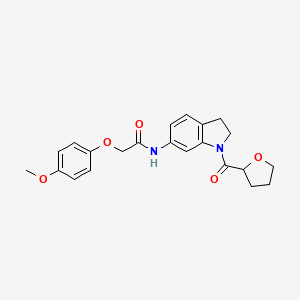
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2836613.png)
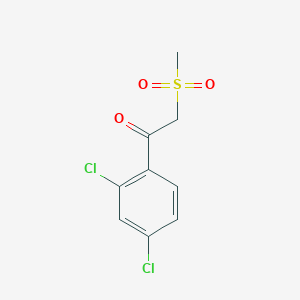
![(2,4-Dimethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2836617.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2836621.png)
![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2836622.png)
![4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2836623.png)
